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Introduction
In situ hybridization (ISH) is a powerful technique for localizing specific DNA or RNA sequences

within the cellular context of tissue sections, providing critical insights into gene expression

patterns and genetic aberrations. Chromogenic in situ hybridization (CISH) utilizes enzyme-

conjugated probes and chromogenic substrates to produce a colored precipitate at the site of

hybridization, which can be visualized using a standard brightfield microscope. Sumitone Fast
Red B is a chromogenic substrate system used in conjunction with alkaline phosphatase (AP)

for the detection of labeled probes in ISH procedures. This system yields a vibrant red,

insoluble precipitate, offering a distinct and easily visualizable signal.

These application notes provide a detailed protocol for performing in situ hybridization using

Sumitone Fast Red B for chromogenic detection, along with data presentation guidelines and

troubleshooting advice to ensure successful and reproducible results.

Data Presentation
While direct quantitative data such as signal-to-noise ratios for Sumitone Fast Red B are not

readily available in the literature, the performance of chromogenic in situ hybridization (CISH)

using substrates like Fast Red has been compared to other methods like Fluorescence In Situ

Hybridization (FISH) and Immunohistochemistry (IHC). The following table summarizes the
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concordance rates from various studies, which can serve as a benchmark for expected

performance.

Comparison
Metric

CISH vs. FISH CISH vs. IHC CISH vs. SISH Reference

Overall

Concordance

Rate

82% - 100% 52% - 100% 95% - 96% [1][2]

Concordance for

HER2

Amplification

(IHC 3+)

90% Not Applicable Not Applicable [2]

Concordance for

no HER2

Amplification

(IHC 0/1+)

96% Not Applicable Not Applicable [2]

Sensitivity for

HER-2/neu gene

amplification

97.5%

(compared to

FISH)

Not Applicable Not Applicable

Specificity for

HER-2/neu gene

amplification

94% (compared

to FISH)
Not Applicable Not Applicable

Note: Concordance can be influenced by factors such as antibody choice (monoclonal vs.

polyclonal) for IHC and tumor heterogeneity.[1]

Experimental Protocols
This section outlines a comprehensive protocol for in situ hybridization using a digoxigenin

(DIG)-labeled probe and detection with an anti-DIG antibody conjugated to alkaline

phosphatase (AP), followed by chromogenic visualization with Sumitone Fast Red B.

Materials
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Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections on

positively charged slides.

DIG-labeled probe: Specific to the target RNA or DNA sequence.

Hybridization Buffer: e.g., 50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween 20, 100

µg/mL sheared salmon sperm DNA.

Wash Buffers:

SSC (Saline-Sodium Citrate) buffers at various concentrations (e.g., 5x, 2x, 0.2x).

MABT (Maleic acid buffer with Tween 20).

Blocking Solution: MABT with 2% Bovine Serum Albumin (BSA) or other blocking reagents.

Antibody: Anti-Digoxigenin-AP (Alkaline Phosphatase) conjugate.

Sumitone Fast Red B Detection System:

Naphthol AS-MX phosphate substrate.

Fast Red TR (4-Chloro-2-methylbenzenediazonium) salt.

Tris buffer (e.g., 0.1 M Tris-HCl, pH 8.2-9.5).

Levamisole (to block endogenous alkaline phosphatase activity).

Counterstain: Aqueous Hematoxylin.

Mounting Medium: Aqueous mounting medium (e.g., Crystal/Mount).

Procedure
Day 1: Pretreatment and Hybridization

Deparaffinization and Rehydration (for FFPE sections):

Immerse slides in xylene: 2 x 10 minutes.
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Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 3 minutes),

70% (1 x 3 minutes), 50% (1 x 3 minutes).

Rinse in DEPC-treated water: 2 x 3 minutes.

Permeabilization:

Treat with Proteinase K (10-20 µg/mL in PBS) at 37°C for 10-30 minutes (optimize for

tissue type).

Wash in PBS: 2 x 5 minutes.

Post-fixation:

Fix in 4% paraformaldehyde in PBS for 10 minutes at room temperature.

Wash in PBS: 2 x 5 minutes.

Acetylation (optional, to reduce background):

Incubate in 0.1 M triethanolamine (TEA) with 0.25% acetic anhydride for 10 minutes.

Wash in PBS: 2 x 5 minutes.

Pre-hybridization:

Apply hybridization buffer to the sections and incubate in a humidified chamber at the

hybridization temperature (e.g., 55-65°C) for 1-2 hours.

Hybridization:

Denature the DIG-labeled probe by heating at 80-95°C for 5 minutes, then immediately

chill on ice.

Dilute the denatured probe in pre-warmed hybridization buffer.

Remove the pre-hybridization solution and apply the probe solution to the sections.
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Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization

temperature.

Day 2: Post-Hybridization Washes and Detection

Post-Hybridization Washes (High Stringency):

Remove coverslips by immersing slides in 5x SSC at room temperature.

Wash in 2x SSC at the hybridization temperature for 2 x 30 minutes.

Wash in 0.2x SSC at the hybridization temperature for 2 x 20 minutes.

Wash in MABT at room temperature for 2 x 5 minutes.

Immunological Detection:

Block non-specific binding by incubating with blocking solution for 1 hour at room

temperature.

Dilute the Anti-Digoxigenin-AP conjugate in blocking solution (e.g., 1:1500).

Apply the antibody solution to the sections and incubate at 4°C overnight or for 2 hours at

room temperature.

Washing:

Wash in MABT: 3 x 10 minutes.

Equilibrate in detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM

MgCl2) for 2 x 5 minutes.

Day 3: Chromogenic Development and Mounting

Sumitone Fast Red B Development:

Prepare the Fast Red working solution immediately before use. Dissolve one tablet or a

specified amount of Naphthol AS-MX phosphate and Fast Red TR salt in Tris buffer (pH
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8.2-9.5). Add levamisole to inhibit endogenous AP activity. Filter the solution if particulates

are present.[3]

Apply the Fast Red solution to the sections.

Incubate at room temperature for 15-30 minutes, or until the desired red precipitate

intensity is achieved. Monitor development under a microscope.

Stop the reaction by washing thoroughly with distilled water.

Counterstaining:

Counterstain with an aqueous hematoxylin for 1-2 minutes.

"Blue" the hematoxylin by rinsing in running tap water.

Mounting:

Coverslip using an aqueous mounting medium. Do not dehydrate through ethanol and

xylene, as the Fast Red precipitate is soluble in organic solvents.[3][4]
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Caption: Sumitone Fast Red B Detection Mechanism.
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Caption: In Situ Hybridization Workflow.
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Troubleshooting
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Problem Possible Cause(s) Suggested Solution(s)

No Signal or Weak Signal

Probe Issues:- Incorrect probe

type (sense instead of

antisense).- Low probe

concentration or degradation.-

Inefficient labeling.

- Verify probe sequence and

transcription direction.-

Increase probe concentration.-

Check probe integrity on a gel.

Tissue Issues:- Over-fixation of

tissue, masking the target

sequence.- Insufficient

permeabilization.- RNA/DNA

degradation in the sample.

- Optimize fixation time.-

Optimize Proteinase K

concentration and incubation

time.- Use high-quality, fresh

tissue and RNase-free

techniques.

Hybridization/Washing Issues:-

Suboptimal hybridization

temperature.- Stringent

washes are too harsh.

- Optimize hybridization

temperature based on probe

Tm.- Reduce the temperature

or increase the salt

concentration of the post-

hybridization washes.

Detection Issues:- Inactive

antibody-enzyme conjugate.-

Fast Red solution prepared

incorrectly or expired.

- Test the activity of the Anti-

DIG-AP conjugate.- Prepare

the Fast Red solution fresh for

each use.

High Background Staining

Non-specific Probe Binding:-

Probe concentration is too

high.- Inadequate blocking of

repetitive sequences.-

Insufficient stringency of

washes.

- Decrease probe

concentration.- Include

blocking agents (e.g., sheared

salmon sperm DNA) in the

hybridization buffer.- Increase

the temperature or decrease

the salt concentration of the

post-hybridization washes.

Non-specific Antibody

Binding:- Inadequate blocking.-

Antibody concentration is too

high.

- Increase blocking time or try

a different blocking reagent.-

Optimize the dilution of the

Anti-DIG-AP antibody.
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Endogenous Enzyme Activity:-

Endogenous alkaline

phosphatase in the tissue is

not fully blocked.

- Ensure levamisole is included

in the Fast Red developing

solution.

Chromogen Issues:- Over-

development of the color

reaction.

- Reduce the incubation time

with the Fast Red solution and

monitor the color development

closely under a microscope.

Precipitate Appears Crystalline

or Diffuse

Fast Red Solution:- Solution

not properly dissolved or

filtered.- Diffusion of the

reaction product.

- Ensure the Fast Red tablet is

fully dissolved and filter the

solution before use.- Consider

adding agents like polyvinyl

alcohol (PVA) to the

developing solution to increase

viscosity and reduce diffusion.

[5]

Tissue Sections Detaching

from Slides

Slide or Tissue Preparation:-

Slides are not properly coated

or are of poor quality.- Harsh

treatment during washing

steps.

- Use positively charged

slides.- Handle slides gently

during washes; avoid strong

streams of buffer directly on

the tissue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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